molecular formula C20H18N4O4 B2758702 3-(2-methoxyethyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1358777-15-7

3-(2-methoxyethyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2758702
CAS No.: 1358777-15-7
M. Wt: 378.388
InChI Key: SLEGYSRVIHXOLO-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 2-methoxyethyl group at position 3 and a 1,2,4-oxadiazole ring bearing an m-tolyl moiety at position 5. The quinazoline-dione scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with enzymes like dihydroorotate dehydrogenase (DHODH), a target in antiviral and anticancer therapies . This compound’s design aligns with strategies to optimize bioavailability and target affinity in drug discovery.

Properties

IUPAC Name

3-(2-methoxyethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-12-4-3-5-13(10-12)17-22-18(28-23-17)14-6-7-15-16(11-14)21-20(26)24(19(15)25)8-9-27-2/h3-7,10-11H,8-9H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEGYSRVIHXOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyethyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of quinazoline derivatives typically involves multi-step reactions starting from anthranilic acid or similar precursors. The introduction of the oxadiazole moiety is achieved through cyclization reactions involving hydrazides and carboxylic acids. The specific compound features a methoxyethyl group and a m-tolyl substituent that contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound under investigation has been evaluated against various bacterial strains and fungi:

  • Bacterial Strains Tested :
    • Gram-positive: Staphylococcus aureus, Streptococcus pyogenes
    • Gram-negative: Escherichia coli, Pseudomonas aeruginosa
    • Fungi: Candida albicans, Aspergillus niger

Table 1 summarizes the antimicrobial activity of the compound compared to standard antibiotics:

Microorganism Inhibition Zone (mm) MIC (mg/mL) Standard Antibiotic
S. aureus1270Vancomycin
E. coli1565Ampicillin
C. albicans1180Fluconazole

The results indicate that the compound exhibits moderate to strong activity against these pathogens, particularly against E. coli and S. aureus, suggesting its potential as an effective antimicrobial agent .

The biological activity of quinazoline derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : It is hypothesized that the compound intercalates into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and cell survival, contributing to its anticancer properties .

Case Studies

A study focusing on a series of quinazoline derivatives found that compounds similar to the one exhibited significant antitumor activity in vivo. For instance, one derivative demonstrated a dose-dependent inhibition of tumor growth in lung carcinoma xenografts by up to 79% when administered at a specific dosage over a period .

Scientific Research Applications

Research indicates that compounds like 3-(2-methoxyethyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline exhibit diverse biological activities including:

  • Antimicrobial Activity
    • Studies have shown that quinazoline derivatives can possess significant antimicrobial properties against various bacterial strains. The compound has demonstrated potential effectiveness against both Gram-positive and Gram-negative bacteria.
    • Case Study : A series of related compounds were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing inhibition zones ranging from 9 to 12 mm with minimum inhibitory concentrations (MICs) between 65 to 80 mg/mL.
CompoundInhibition Zone (mm)MIC (mg/mL)
3-(m-tolyl) derivative10–1275–80
  • Anticancer Activity
    • In silico studies suggest that this compound may interact with tubulin at the colchicine binding site, which is crucial for cell division. This interaction could inhibit cancer cell proliferation.
    • Research Findings : Quinazoline derivatives have shown cytotoxic effects against various cancer cell lines in laboratory settings.
  • Antioxidant Activity
    • The antioxidant potential of quinazoline derivatives has been assessed using assays such as DPPH and ABTS. Structural modifications can significantly enhance antioxidant activity.
    • Evaluation : Compounds with specific substituents exhibited improved metal-chelating properties and antioxidant capabilities.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on:

Quinazoline-dione derivatives

1,2,4-Oxadiazole-containing heterocycles

Substituent variations affecting pharmacokinetics

Table 1: Key Structural and Hypothesized Pharmacological Comparisons

Compound Name Core Structure Substituents Key Features Potential Applications
3-(2-Methoxyethyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione - 2-Methoxyethyl (position 3)
- 3-(m-tolyl)-1,2,4-oxadiazole (position 7)
Enhanced solubility (methoxyethyl), improved target binding (oxadiazole) Antiviral, anticancer
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate Quinoline - 3-Phenyl-1,2,4-oxadiazole (methoxy-linked) High crystallinity, aromatic interactions Antimicrobial, pesticide
3-(2-(2-(sec-Butyl)phenoxy)ethyl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione - 2-(sec-Butyl)phenoxyethyl (position 3) Lipophilic substituent, moderate solubility Enzyme inhibition (e.g., DHODH)
5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione 1,3,4-Oxadiazole - 2-Hydroxyphenyl Thione group enhances metal-binding capacity Antioxidant, antimicrobial
Key Findings from Comparative Analysis
  • Bioavailability: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to the sec-butylphenoxyethyl group in its quinazoline-dione analogue, which may exhibit higher lipophilicity and tissue penetration .
  • Metabolic Stability : 1,2,4-Oxadiazole rings are generally resistant to hydrolysis compared to 1,3,4-oxadiazoles, suggesting superior stability for the target compound over thione-containing analogues .

Q & A

Basic: What synthetic strategies are effective for synthesizing this compound, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of intermediates like N-acylhydrazides with activated carbonyl groups. For example, phosphorous oxychloride (POCl₃) is often used to facilitate cyclization under reflux conditions, as seen in oxadiazole-quinazoline hybrids . Post-synthesis, purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) ensures high purity, with yields improved by optimizing stoichiometry and reaction time (6–8 hours) . Monitoring reaction progress using TLC or HPLC is critical to minimize byproducts.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:
1H/13C NMR and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure. For example, NMR can identify the methoxyethyl group (δ ~3.2–3.5 ppm for OCH₂CH₂O) and aromatic protons in the oxadiazole and quinazoline moieties . IR spectroscopy verifies carbonyl stretches (~1700 cm⁻¹ for quinazoline-dione). X-ray crystallography (e.g., monoclinic P21/c systems) provides definitive proof of stereochemistry and crystal packing, as demonstrated in structurally related compounds .

Basic: How do the oxadiazole and quinazoline moieties influence biological activity?

Methodological Answer:
The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the quinazoline-dione core provides a planar structure for intercalation or enzyme inhibition. For example, replacing the oxadiazole’s m-tolyl group with electron-withdrawing substituents (e.g., halogens) can amplify antimicrobial activity, as shown in SAR studies of analogous compounds . Functional group modifications should be tested in enzyme inhibition assays (e.g., kinase targets) to validate structure-activity relationships (SAR).

Advanced: How can low yields in cyclocondensation steps be addressed?

Methodological Answer:
Low yields often stem from incomplete cyclization or side reactions. Strategies include:

  • Catalyst Optimization: Using KI as a catalyst with K₂CO₃ improves nucleophilic substitution efficiency .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetone) enhance reaction homogeneity .
  • Temperature Control: Gradual heating (e.g., 60°C to reflux) minimizes decomposition.
    Post-reaction, column chromatography with silica gel (ethyl acetate/hexane gradients) isolates the target compound from unreacted intermediates .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., pH, cell lines) or compound stability. To resolve:

  • Standardized Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Stability Studies: Assess compound integrity in DMSO/PBS via LC-MS over 24–48 hours .
  • Comparative SAR: Synthesize derivatives with systematic substituent variations (e.g., para vs. meta substituents on the oxadiazole) to isolate contributing factors .

Advanced: What computational methods predict pharmacokinetic properties of derivatives?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME calculate logP, solubility, and blood-brain barrier permeability based on substituent polarity .
  • Docking Studies: Molecular docking (AutoDock Vina) identifies potential binding modes with targets like dihydrofolate reductase .
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS) to prioritize derivatives for synthesis .

Methodological: What safety protocols are critical during handling?

Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Conduct reactions in fume hoods due to volatile reagents (POCl₃, chloroform) .
  • Waste Disposal: Neutralize acidic/basic waste before disposal per institutional guidelines .

Methodological: How to design a scalable synthesis for preclinical testing?

Answer:

  • Batch Optimization: Scale reactions stepwise (1 mmol → 10 mmol) to identify exothermicity risks .
  • Continuous Flow Systems: Microreactors improve heat transfer and reduce reaction time for cyclization steps .
  • Quality Control: Implement in-line PAT (Process Analytical Technology) for real-time purity monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.